![molecular formula C17H18N2O3 B268602 N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide, commonly referred to as THF-NMN, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. THF-NMN is a derivative of nicotinamide mononucleotide (NMN), which is a precursor of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that plays a crucial role in cellular metabolism, DNA repair, and aging.
Wirkmechanismus
THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide works by increasing NAD+ levels in cells. NAD+ is an essential coenzyme that plays a crucial role in cellular metabolism. NAD+ levels decline with age, which can lead to a decline in cellular function and an increase in age-related diseases. THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide increases NAD+ levels by activating enzymes that are involved in the biosynthesis of NAD+.
Biochemical and Physiological Effects
THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide has been shown to have several biochemical and physiological effects. THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide increases NAD+ levels in cells, which can improve mitochondrial function and cellular metabolism. This can lead to a reduction in age-related diseases and an increase in lifespan. THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide has several advantages for lab experiments. It is readily available in large quantities and has a high purity. THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide is also stable under normal laboratory conditions, making it easy to handle and store.
However, there are also limitations to using THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide in lab experiments. THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide is a relatively new compound, and its long-term effects are not fully understood. There is also a lack of standardized protocols for using THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide in lab experiments, which can lead to variations in results.
Zukünftige Richtungen
There are several future directions for research on THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide. One area of research is to further understand the mechanism of action of THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide and how it increases NAD+ levels in cells. This can lead to the development of more effective therapies for age-related diseases.
Another area of research is to investigate the long-term effects of THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide on cellular function and lifespan. This can provide valuable insights into the potential applications of THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide in anti-aging research.
Conclusion
THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide increases NAD+ levels in cells, which can improve mitochondrial function and cellular metabolism. THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide has several advantages for lab experiments, but there are also limitations to using THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide. There are several future directions for research on THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide, including further understanding its mechanism of action and investigating its long-term effects on cellular function and lifespan.
Synthesemethoden
The synthesis of THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide involves the reaction of N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide with tetrahydrofuran (THF) and formaldehyde. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide in large quantities, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide has been extensively studied for its potential applications in various fields. In the field of anti-aging research, THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide has been shown to increase NAD+ levels in cells, which can improve mitochondrial function and cellular metabolism. This can lead to a reduction in age-related diseases and an increase in lifespan.
THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. THF-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases.
Eigenschaften
Produktname |
N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide |
---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
N-[3-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N2O3/c20-17(13-4-2-8-18-11-13)19-14-5-1-6-15(10-14)22-12-16-7-3-9-21-16/h1-2,4-6,8,10-11,16H,3,7,9,12H2,(H,19,20) |
InChI-Schlüssel |
HFWBVGSEFYALNX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.